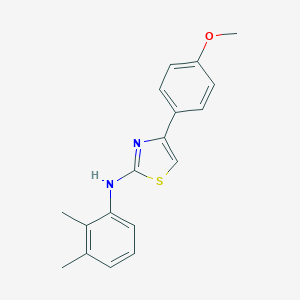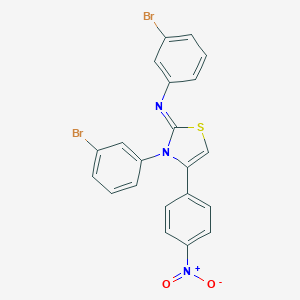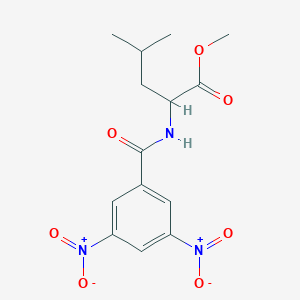![molecular formula C15H10ClN3 B382180 11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 122062-43-5](/img/structure/B382180.png)
11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzimidazoles, which are known for their diverse biological and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions, often involving the use of strong bases or acids to facilitate ring formation.
Industrial Production Methods: : On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized reactors and purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed: : The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation reactions might produce corresponding carboxylic acids, while reduction reactions could lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In the field of chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: : The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Ongoing research aims to explore its efficacy and safety in various therapeutic contexts.
Industry: : Beyond research, this compound may find applications in the pharmaceutical and chemical industries, where it can be used in the production of various drugs and chemical products.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to the modulation of biological processes, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Some compounds structurally similar to 11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile include 11-(3-chloroanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and 11-[(3-pyridinylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile [_{{{CITATION{{{2{11-(3-CHLOROANILINO)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO1,2-A ...[{{{CITATION{{{_3{11-[(3-PYRIDINYLMETHYL)AMINO]-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO1,2 ....
Uniqueness: : While these compounds share similar core structures, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique chloro substituent in this compound may confer distinct advantages in terms of reactivity and biological activity.
Eigenschaften
IUPAC Name |
16-chloro-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-5-3-4-9(10)11(8-17)15-18-12-6-1-2-7-13(12)19(14)15/h1-2,6-7H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGGQALLHBBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
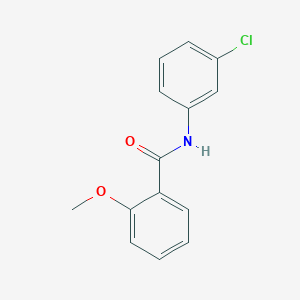
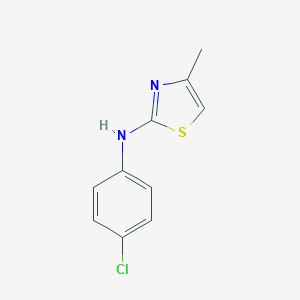
![Diethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B382099.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B382101.png)
![1H-indole-2,3-dione 3-[(4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B382102.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
![Diethyl 2-[(2,4,6-trichlorophenyl)hydrazono]malonate](/img/structure/B382104.png)
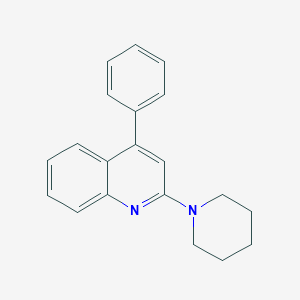
![4-(dimethylamino)benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B382109.png)

![3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B382114.png)
